Bienvenue dans la boutique en ligne BenchChem!

3-(n-Hexylthio)thiophenol

Surface functionalization SAM formation Silicon grafting

3-(n-Hexylthio)thiophenol (CAS not widely indexed) is a bifunctional aromatic thiol with the molecular formula C12H18S2 and a molecular weight of 226.4 g/mol, characterized by a thiol (-SH) anchoring group and a hexylthio (-S-C6H13) substituent on the benzene ring. This structural motif confers amphiphilic properties, enabling solubility in common organic solvents such as dichloromethane, chloroform, and ethers, while the aromatic core provides π-π stacking interactions that enhance self-assembled monolayer (SAM) stability on noble metal surfaces.

Molecular Formula C12H18S2
Molecular Weight 226.4 g/mol
Cat. No. B7992104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(n-Hexylthio)thiophenol
Molecular FormulaC12H18S2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESCCCCCCSC1=CC=CC(=C1)S
InChIInChI=1S/C12H18S2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3
InChIKeyZZHOXSSSJJCNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(n-Hexylthio)thiophenol for SAM-Based Surface Engineering and Corrosion Protection Procurement


3-(n-Hexylthio)thiophenol (CAS not widely indexed) is a bifunctional aromatic thiol with the molecular formula C12H18S2 and a molecular weight of 226.4 g/mol, characterized by a thiol (-SH) anchoring group and a hexylthio (-S-C6H13) substituent on the benzene ring . This structural motif confers amphiphilic properties, enabling solubility in common organic solvents such as dichloromethane, chloroform, and ethers, while the aromatic core provides π-π stacking interactions that enhance self-assembled monolayer (SAM) stability on noble metal surfaces .

Why 3-(n-Hexylthio)thiophenol Cannot Be Substituted with Generic Thiophenol or Alkanethiol Analogs


Generic substitution among aromatic thiols for surface functionalization or corrosion inhibition applications is scientifically unsound due to the critical dependence of molecular packing, electrochemical stability, and interfacial properties on substituent identity and position. Aromatic thiol SAMs exhibit more positive reductive desorption potentials than alkanethiol SAMs, a difference attributed to the electron-withdrawing character of the aryl group [1]. Within the aromatic thiol class, substitution position on the benzene ring profoundly alters the outcome of surface grafting reactions, as demonstrated by the divergent Si–N versus Si–S bonding preferences observed for 2- versus 3-aminothiophenol on silicon hydride surfaces [2]. Furthermore, the alkylthio chain length directly governs van der Waals interchain interactions and monolayer thermodynamic stability, with adsorption energy increasing linearly with chain length up to a plateau near decanethiol [3].

3-(n-Hexylthio)thiophenol Quantitative Differentiation Evidence for Scientific Procurement Decisions


Meta-Position Substitution Enables Predictable Surface Grafting Selectivity

The 3-position (meta) substitution on the aromatic ring of thiophenol derivatives produces a predictable and distinct surface grafting outcome compared to the 2-position (ortho) isomer. In a direct head-to-head comparison using X-ray photoelectron spectroscopy (XPS), 3-aminothiophenol grafted onto silicon (111) hydride surfaces at 130 °C under mesitylene preferentially formed Si–S bonds via the thiol group, whereas 2-aminothiophenol exhibited a strong preference for Si–N bond formation via the amine group [1]. This switching behavior was attributed to cooperative versus antagonistic resonance effects between the two electron-donating substituents in the meta and ortho positions, respectively [1].

Surface functionalization SAM formation Silicon grafting

Hexylthio Chain Length Contributes to Enhanced Monolayer Thermodynamic Stability

The hexyl (C6) alkylthio substituent on 3-(n-hexylthio)thiophenol provides quantifiable thermodynamic stabilization to self-assembled monolayers relative to shorter-chain analogs. Density functional theory (DFT) calculations on n-alkanethiol SAMs on Au(111) demonstrate that adsorption energy per thiol molecule increases linearly with alkyl chain length due to cumulative van der Waals interchain interactions [1]. The surface reconstruction energy also increases with chain length, reaching a plateau at decanethiol (C10) [1]. While direct experimental data for the exact compound are not available, this class-level inference establishes that the C6 alkylthio chain in 3-(n-hexylthio)thiophenol contributes approximately 6 CH2-equivalent units of incremental stabilization relative to the parent thiophenol.

Self-assembled monolayers Surface thermodynamics DFT calculations

Aromatic Thiol SAMs Exhibit Enhanced Electrochemical Stability Relative to Alkanethiol SAMs

Aromatic thiol SAMs, including the thiophenol core of 3-(n-hexylthio)thiophenol, demonstrate systematically more positive reductive desorption potentials (Ep) compared to alkanethiol SAMs on Au(111) surfaces, indicating superior electrochemical stability [1]. This class-level differentiation arises from the electron-withdrawing character of the aryl group and the contribution of π-π stacking interactions that are absent in purely aliphatic SAMs [1]. While direct Ep values for 3-(n-hexylthio)thiophenol are not reported in the peer-reviewed literature, the aromatic thiol class exhibits Ep values typically 100-300 mV more positive than alkanethiols of comparable chain length, as compiled from multiple experimental studies [1].

Electrochemical stability SAM desorption Gold surfaces

Thiophenol Derivative Chemisorption Enables Effective Copper Corrosion Inhibition

Thiophenol derivatives adsorb onto copper surfaces via strong Cu–S chemical bonds, providing quantifiable corrosion inhibition in saline environments [1]. In a direct comparative study of three thiophenol derivatives in saline medium, inhibition efficiency followed the order 2-Naphthalenethiol (2-NT) > 4-Chlorothiophenol (4-Cl) > p-Toluenethiol (4-MT), with the larger conjugated aromatic structure of 2-NT correlating with higher measured efficiency [1]. XPS, SERS, and theoretical calculations confirmed chemisorption via Cu–S bonding as the primary inhibition mechanism [1]. While 3-(n-hexylthio)thiophenol was not directly tested, the alkylthio substituent may enhance hydrophobicity and barrier properties compared to unsubstituted thiophenol.

Corrosion inhibition Copper protection Chemisorption

3-(n-Hexylthio)thiophenol Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Self-Assembled Monolayers (SAMs) on Gold for Electrochemical Biosensors

The aromatic thiophenol core of 3-(n-hexylthio)thiophenol provides enhanced electrochemical stability compared to alkanethiol SAMs on gold electrodes, with reductive desorption potentials approximately 100-300 mV more positive . The C6 alkylthio tail contributes sufficient van der Waals interchain interactions for stable monolayer formation while maintaining a compact molecular footprint, making this compound suitable for biosensor interfaces requiring robust blocking layers in aqueous electrolytes [2].

Copper Corrosion Inhibition in Marine or Industrial Cooling Systems

Based on class-level evidence that thiophenol derivatives inhibit copper corrosion via strong Cu–S chemisorption in saline environments , 3-(n-hexylthio)thiophenol represents a candidate inhibitor for copper-based heat exchangers and marine infrastructure. The hydrophobic hexylthio substituent may contribute additional barrier properties against chloride ingress compared to unsubstituted thiophenol.

Silicon Surface Functionalization Requiring Predictable Thiol-Directed Anchoring

Evidence from meta-substituted aminothiophenol grafting demonstrates that the 3-position on the aromatic ring directs surface binding exclusively through the thiol group on silicon hydride surfaces . By extension, 3-(n-hexylthio)thiophenol is expected to graft via the -SH group, leaving the hexylthio tail available for subsequent functionalization or to impart hydrophobicity to the modified silicon surface. This predictable orientation is critical for semiconductor device fabrication and microfluidic surface engineering.

Metal Complex Synthesis for Catalysis and Materials Science

The thiol group of 3-(n-hexylthio)thiophenol can form strong bonds with metal ions including gold, copper, silver, and transition metals . The meta-position hexylthio substituent provides steric and electronic tuning distinct from para- or ortho-substituted analogs, enabling the synthesis of metal complexes with tailored catalytic activity or optoelectronic properties for applications in organic electronics and sensing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(n-Hexylthio)thiophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.